molecular formula C6H10O3 B103260 Methyl 3-hydroxy-2-methylenebutyrate CAS No. 18020-65-0

Methyl 3-hydroxy-2-methylenebutyrate

Cat. No.: B103260
CAS No.: 18020-65-0
M. Wt: 130.14 g/mol
InChI Key: VLCAYQIMSMPEBW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 3-hydroxy-2-methylenebutyrate is a complex organic compound with a molecular formula of C6H10O3 The primary targets of this compound are currently not well-defined in the literature

Pharmacokinetics

Its boiling point is 91°C/20 mmHg , and its density is 1.071 g/mL at 25°C , which may influence its bioavailability and pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-methylenebutyrate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-2-methylenebutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methylenebutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Methyl 3-oxo-2-methylenebutyrate.

    Reduction: Methyl 3-hydroxy-2-methylbutyrate.

    Substitution: Methyl 3-chloro-2-methylenebutyrate.

Scientific Research Applications

Methyl 3-hydroxy-2-methylenebutyrate is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxymethyl)acrylate: Similar in structure but with a hydroxymethyl group instead of a hydroxyethyl group.

    Ethyl 2-(hydroxymethyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl ®-3-hydroxybutyrate: Similar but with a saturated carbon chain.

Uniqueness

Methyl 3-hydroxy-2-methylenebutyrate is unique due to its combination of a hydroxyl group and a methylene group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

methyl 3-hydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCAYQIMSMPEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18020-65-0
Record name Methyl 3-hydroxy-2-methylen-butanoat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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